2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15588135
InChI: InChI=1S/C18H12F3N3OS/c1-25-12-6-4-11(5-7-12)13-10-17-22-14(15-3-2-8-26-15)9-16(18(19,20)21)24(17)23-13/h2-10H,1H3
SMILES:
Molecular Formula: C18H12F3N3OS
Molecular Weight: 375.4 g/mol

2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC15588135

Molecular Formula: C18H12F3N3OS

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C18H12F3N3OS
Molecular Weight 375.4 g/mol
IUPAC Name 2-(4-methoxyphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C18H12F3N3OS/c1-25-12-6-4-11(5-7-12)13-10-17-22-14(15-3-2-8-26-15)9-16(18(19,20)21)24(17)23-13/h2-10H,1H3
Standard InChI Key WLJNZRKIMJCVPS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₈H₁₂F₃N₃OS, with a molar mass of 375.4 g/mol. Its IUPAC name, 2-(4-methoxyphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, reflects its substitution pattern: a methoxyphenyl group at position 2, a thiophene ring at position 5, and a trifluoromethyl group at position 7 of the pyrazolo[1,5-a]pyrimidine scaffold. Key identifiers include:

PropertyValue
Canonical SMILESCOC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F
InChIKeyWLJNZRKIMJCVPS-UHFFFAOYSA-N
PubChem CID2753816

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene and methoxyphenyl moieties contribute to π-π stacking and hydrogen-bonding interactions, respectively .

Synthetic Methodologies

Core Scaffold Construction

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via condensation of 3-aminopyrazoles with electrophilic alkynes. For trifluoromethylated derivatives, ethyl 4,4,4-trifluoro-2-butynoate serves as a key building block, enabling regioselective formation of the 7-CF₃ group . A representative one-pot reaction involves:

  • Cyclocondensation: 3-Aminopyrazole reacts with the trifluorinated alkyne at 80–100°C in acetic acid, yielding 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one intermediates .

  • Lactam Activation: The C–O bond of the lactam is activated using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), facilitating nucleophilic substitution at C-5 with amines or thiols .

Functionalization at C-3 and C-5

Substituents at C-3 and C-5 are introduced via sequential cross-coupling and nucleophilic aromatic substitution (SₙAr):

  • C-3 Arylation: Suzuki–Miyaura coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in the presence of Pd(PPh₃)₄ achieves C-3 functionalization .

  • C-5 Modification: SₙAr reactions with morpholine or thiophenol derivatives proceed under microwave irradiation (110°C, 12 h), affording 5-amino or 5-thioether derivatives .

Table 1: Representative Synthetic Yields

StepReagents/ConditionsYield (%)
CyclocondensationEtO₂CC≡CCF₃, AcOH, 80°C65–78
Suzuki Coupling (C-3)ArB(OH)₂, Pd(PPh₃)₄, dioxane85–91
SₙAr (C-5)R-NH₂, PyBroP, 110°C70–88

Physicochemical and Pharmacological Properties

Solubility and Stability

Computational and Structural Insights

DFT Calculations

Density functional theory (DFT) studies on similar molecules reveal:

  • The pyrazolo[1,5-a]pyrimidine core adopts a planar conformation, facilitating π-stacking with aromatic residues in enzyme active sites .

  • The trifluoromethyl group induces a dipole moment (≈2.1 D), polarizing the electron density at C-7 and enhancing electrophilicity .

X-ray Crystallography

Though no crystal structure is available for this specific compound, related 7-CF₃ pyrazolopyrimidines exhibit:

  • Intermolecular C–F···H–N hydrogen bonds (2.8–3.1 Å), stabilizing crystal packing .

  • Dihedral angles of 15–25° between the pyrimidine ring and aryl substituents, balancing planarity and steric bulk .

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